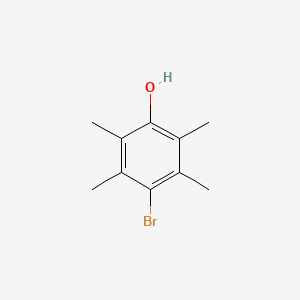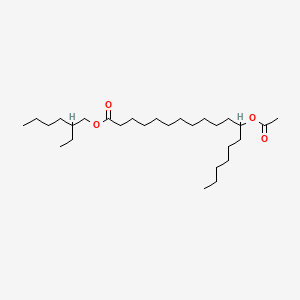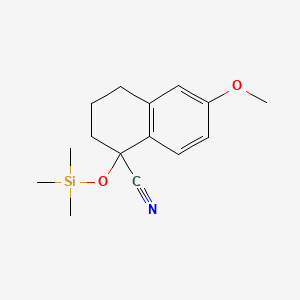
6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile is an organic compound with the molecular formula C15H21NO2Si and a molecular weight of 275.41824 g/mol . This compound features a complex structure that includes a nitrile group, an aromatic ether, and a trimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetralin Core: The tetralin core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction, where a hydroxyl group is replaced by a methoxy group using methanol and an acid catalyst.
Addition of the Trimethylsilyloxy Group: The trimethylsilyloxy group can be added through a silylation reaction, where a hydroxyl group is replaced by a trimethylsilyloxy group using trimethylsilyl chloride and a base.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a cyanation reaction, where a halide group is replaced by a nitrile group using a cyanide source such as sodium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy and trimethylsilyloxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Methanol (CH3OH), trimethylsilyl chloride (TMSCl), sodium cyanide (NaCN)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Primary amines
Substitution: Various substituted derivatives
Scientific Research Applications
6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
6-Methoxy-1-((trimethylsilyl)oxy)-1,2,3,4-tetrahydronaphthalene-1-carbonitrile can be compared with other similar compounds, such as:
6-Methoxy-1-hydroxy-tetralin-1-carbonitrile: Lacks the trimethylsilyloxy group, which may affect its reactivity and biological activity.
6-Methoxy-1-trimethylsilyloxy-tetralin-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, leading to different chemical properties and applications.
6-Methoxy-1-trimethylsilyloxy-tetralin-1-amine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
80859-07-0 |
|---|---|
Molecular Formula |
C15H21NO2Si |
Molecular Weight |
275.42 g/mol |
IUPAC Name |
6-methoxy-1-trimethylsilyloxy-3,4-dihydro-2H-naphthalene-1-carbonitrile |
InChI |
InChI=1S/C15H21NO2Si/c1-17-13-7-8-14-12(10-13)6-5-9-15(14,11-16)18-19(2,3)4/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
RRKRHTAHELQMFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-BIS[[(1-OXOOCTYL)OXY]METHYL]-1,3-PROPANEDIYL DIOCTANOATE](/img/structure/B8767967.png)
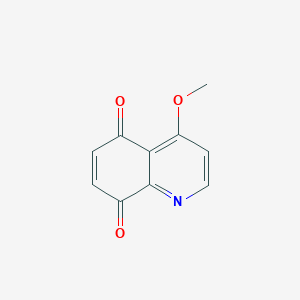
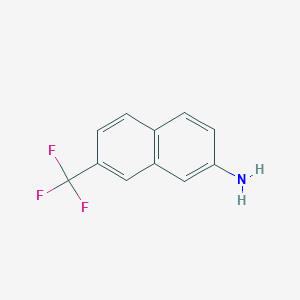
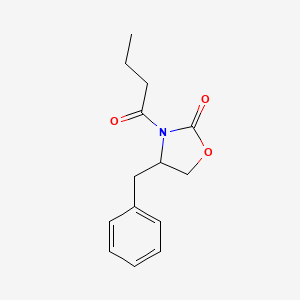
![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B8767995.png)
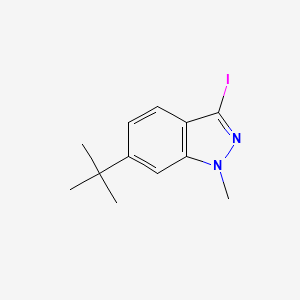
![2-chloro-6-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8767997.png)
![10-(4-Chlorophenacyl)-2,3,4,10-tetrahydropyrimidino[1,2-a]benzimidazole](/img/structure/B8768008.png)
![5-Bromo-7-(2-C-methyl-b-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8768013.png)
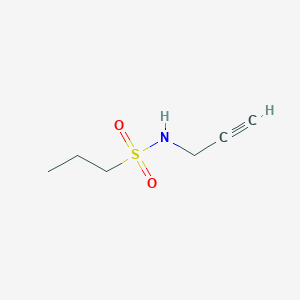

![Ethyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B8768016.png)
